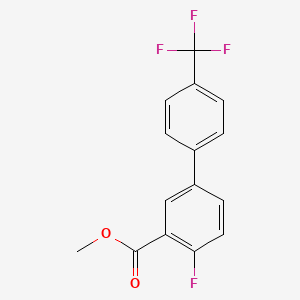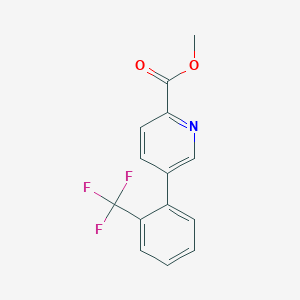![molecular formula C22H20O3 B7960773 Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7960773.png)
Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylacetic acid and is characterized by the presence of a benzyloxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate typically involves the esterification of 3-(benzyloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(benzyloxy)phenylacetic acid+methanolacid catalystMethyl 2-3-[3-(benzyloxy)phenyl]phenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: 2-{3-[3-(benzyloxy)phenyl]phenyl}ethanol.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially affecting their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylacetate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Methyl 3-(benzyloxy)benzoate: Contains a benzyloxy group on a different position of the aromatic ring, leading to variations in reactivity and applications.
Uniqueness
Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate is unique due to the specific positioning of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-(3-phenylmethoxyphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)14-18-9-5-10-19(13-18)20-11-6-12-21(15-20)25-16-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQELQEYPUBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7960695.png)
![Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate](/img/structure/B7960700.png)
![methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B7960708.png)
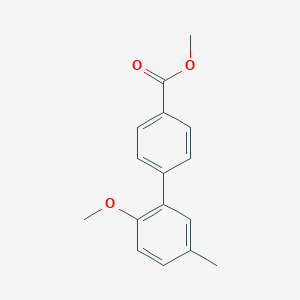
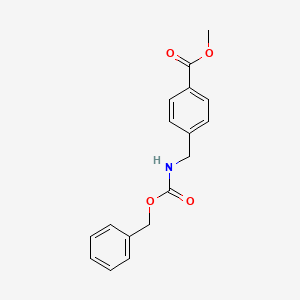
![Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate](/img/structure/B7960734.png)
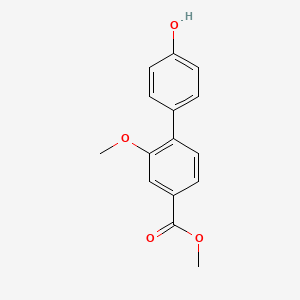

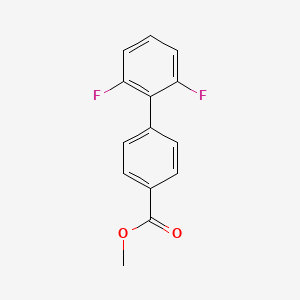

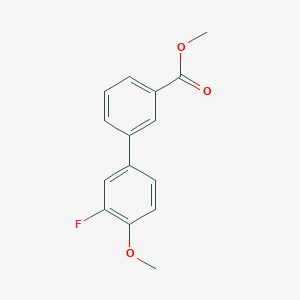
![Methyl 3-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960782.png)
